molecular formula C6H6N4 B12839254 6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine

6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B12839254
M. Wt: 134.14 g/mol
InChI Key: IAENIIPETSVUTB-UHFFFAOYSA-N
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Description

6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted triazolopyridines .

Scientific Research Applications

6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine include:

  • 1,2,3-Triazolo[4,5-b]pyridine
  • 1,2,4-Triazolo[3,4-b]pyridine
  • 1,2,3-Triazolo[5,1-b]pyridine

Uniqueness

What sets this compound apart is its specific substitution pattern and the resulting chemical properties. The presence of the methyl group at the 6-position can influence its reactivity and interaction with biological targets, making it a unique compound for various applications .

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6-methyl-2H-triazolo[4,5-c]pyridine

InChI

InChI=1S/C6H6N4/c1-4-2-5-6(3-7-4)9-10-8-5/h2-3H,1H3,(H,8,9,10)

InChI Key

IAENIIPETSVUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNN=C2C=N1

Origin of Product

United States

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